3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, a fluorophenethyl group, and an isothiazolidinone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable thioamide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Attachment of the Fluorophenethyl Group: The fluorophenethyl group can be introduced via a nucleophilic substitution reaction, where a fluorophenethyl halide reacts with an amine derivative of the isothiazolidinone ring.
Formation of the Benzamide Core: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The isothiazolidinone ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzamide core and the fluorophenethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for screening in various biological assays to identify potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidinone ring and the fluorophenethyl group can play crucial roles in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-chlorophenethyl)benzamide: Similar structure with a chlorine atom instead of fluorine.
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methylphenethyl)benzamide: Similar structure with a methyl group instead of fluorine.
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-bromophenethyl)benzamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenethyl group in 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c19-16-7-2-1-4-13(16)8-10-20-18(23)14-5-3-6-15(12-14)21-17(22)9-11-26(21,24)25/h1-7,12H,8-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBHSNUWIKMCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.